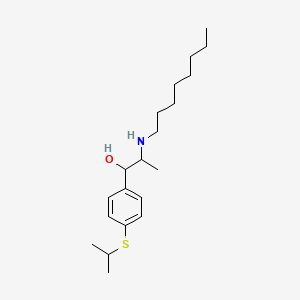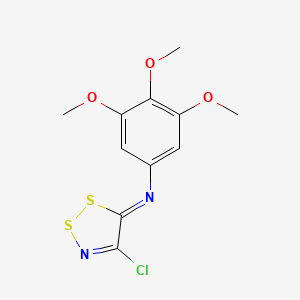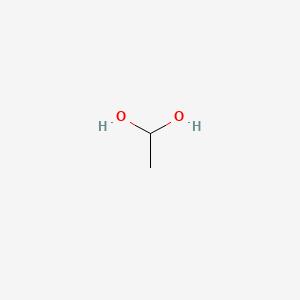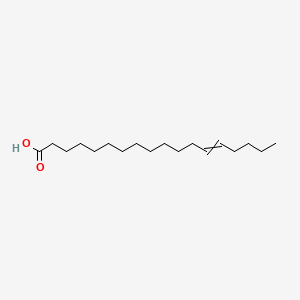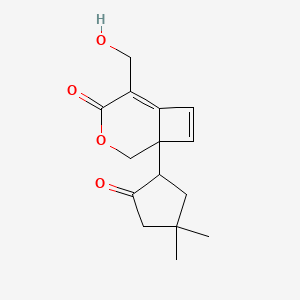
Fomannosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fomannosin is a natural product found in Heterobasidion annosum with data available.
Applications De Recherche Scientifique
Isolation and Structural Analysis
- Fomannosin, along with other dihydrobenzofurans, was isolated from Heterobasidion annosum, indicating its natural occurrence in fungi. The structures of these compounds were established through chemical and spectroscopic methods (Donnelly et al., 1988).
Role in Plant Pathology
- Fomannosin's production by Fomes annosus and its toxicity to Sitka spruce was demonstrated, suggesting its role in plant-fungus interactions and possible implications in forest pathology (Heslin et al., 1983).
Biosynthesis and Metabolic Studies
- The biosynthesis of fomannoxin in Heterobasidion occidentale was studied, providing insights into the metabolic pathways of sesquiterpenes like fomannosin, which can enhance understanding of fungal secondary metabolites (Hansson et al., 2012).
Chemical Synthesis
- Research on the chemical synthesis of both (+)- and (-)-fomannosin from D-glucose was conducted, showing the potential for laboratory production and further pharmacological studies of fomannosin (Paquette et al., 2008).
Fungal Secondary Metabolites
- Fomannosin's isolation and identification from Heterobasidion occidentale, alongside other sesquiterpenes, contributes to understanding the diversity and biological activity of fungal secondary metabolites (Hansson et al., 2012).
Crystal Structure Analysis
- X-ray crystal-structure analysis of a fomannosin derivative provided detailed structural insights, crucial for understanding its biological activity and potential applications in various fields (McPhail & Sim, 1968).
Propriétés
Numéro CAS |
18885-59-1 |
|---|---|
Nom du produit |
Fomannosin |
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
1-(4,4-dimethyl-2-oxocyclopentyl)-5-(hydroxymethyl)-3-oxabicyclo[4.2.0]octa-5,7-dien-4-one |
InChI |
InChI=1S/C15H18O4/c1-14(2)5-11(12(17)6-14)15-4-3-10(15)9(7-16)13(18)19-8-15/h3-4,11,16H,5-8H2,1-2H3 |
Clé InChI |
CKOLHOCKIPCVQL-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)C1)C23COC(=O)C(=C2C=C3)CO)C |
SMILES canonique |
CC1(CC(C(=O)C1)C23COC(=O)C(=C2C=C3)CO)C |
Synonymes |
fomannosin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




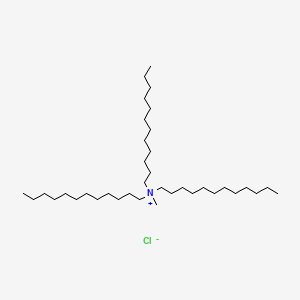
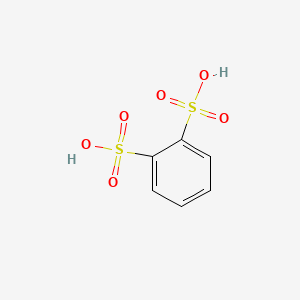


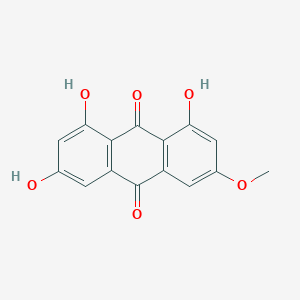
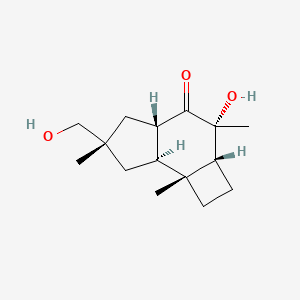
![(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1196293.png)
![3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1196294.png)
